

Environmental Fate and Transport of N-Nitrosodiisopropylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Nitrosodiisopropylamine**

Cat. No.: **B026092**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosodiisopropylamine (NDIPA) is a nitrosamine impurity of growing concern due to its potential carcinogenicity and detection in some pharmaceutical products. Understanding its environmental fate and transport is critical for assessing the potential risks associated with its release into the environment through manufacturing effluents or other sources. This technical guide provides a comprehensive overview of the available data and predictive insights into the environmental behavior of NDIPA, including its physicochemical properties, degradation pathways (photolysis, hydrolysis, and biodegradation), mobility in soil, and potential for bioaccumulation. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important processes to support environmental risk assessment and inform mitigation strategies.

Physicochemical Properties

The environmental transport and fate of a chemical are fundamentally governed by its physicochemical properties. These properties influence its distribution between different environmental compartments such as air, water, soil, and biota. A summary of the key physicochemical properties of **N-Nitrosodiisopropylamine** is presented in Table 1.

Table 1: Physicochemical Properties of **N-Nitrosodiisopropylamine**

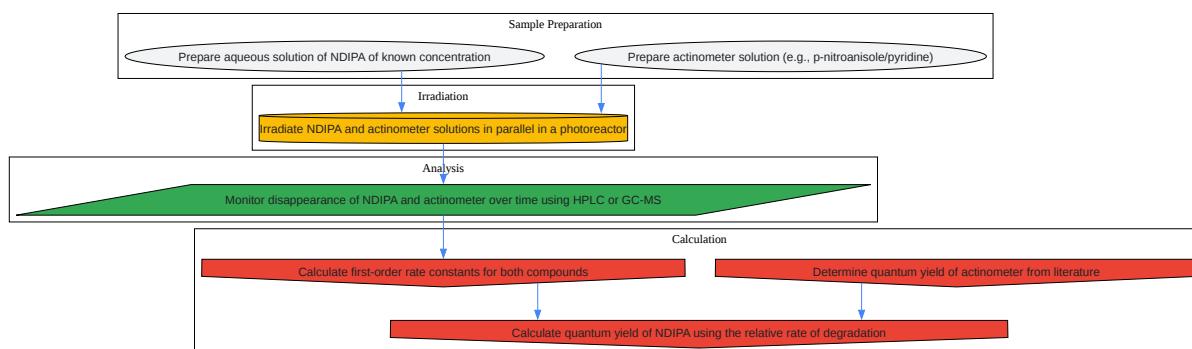
Property	Value	Reference/Method
IUPAC Name	N,N-di(propan-2-yl)nitrous amide	PubChem
CAS Number	601-77-4	PubChem
Molecular Formula	C ₆ H ₁₄ N ₂ O	PubChem
Molecular Weight	130.19 g/mol	PubChem[1]
Physical Description	White to pale yellow solid	[1]
Boiling Point	194.5 °C	[1]
Melting Point	>300 °C	[1]
Vapor Pressure	0.26 mmHg (34.7 Pa) at 25 °C	[1]
Water Solubility	13.02 g/L (13,020 mg/L) at 24 °C	ChemicalBook
Log Octanol-Water Partition Coefficient (Log K _{ow})	1.4 (Estimated)	US EPA EPI Suite™

Environmental Fate and Transport

The following sections detail the expected behavior of NDIPA in various environmental compartments based on available data for nitrosamines and predictive modeling.

Photolysis

Photolysis, or degradation by light, is anticipated to be a significant degradation pathway for nitrosamines in the environment, particularly in the atmosphere and surface waters.


Nitrosamines absorb ultraviolet (UV) radiation, which can lead to the cleavage of the N-N bond.

While specific experimental data on the photolysis of NDIPA is limited, studies on other nitrosamines indicate that they can undergo rapid degradation in the presence of sunlight. For instance, the photolytic half-life of N-nitrosodimethylamine (NDMA) vapor in sunlight is estimated to be in the range of minutes. In aqueous solutions, the half-lives of various alkyl nitrosamines under simulated sunlight have been reported to be between 12 to 16 minutes.

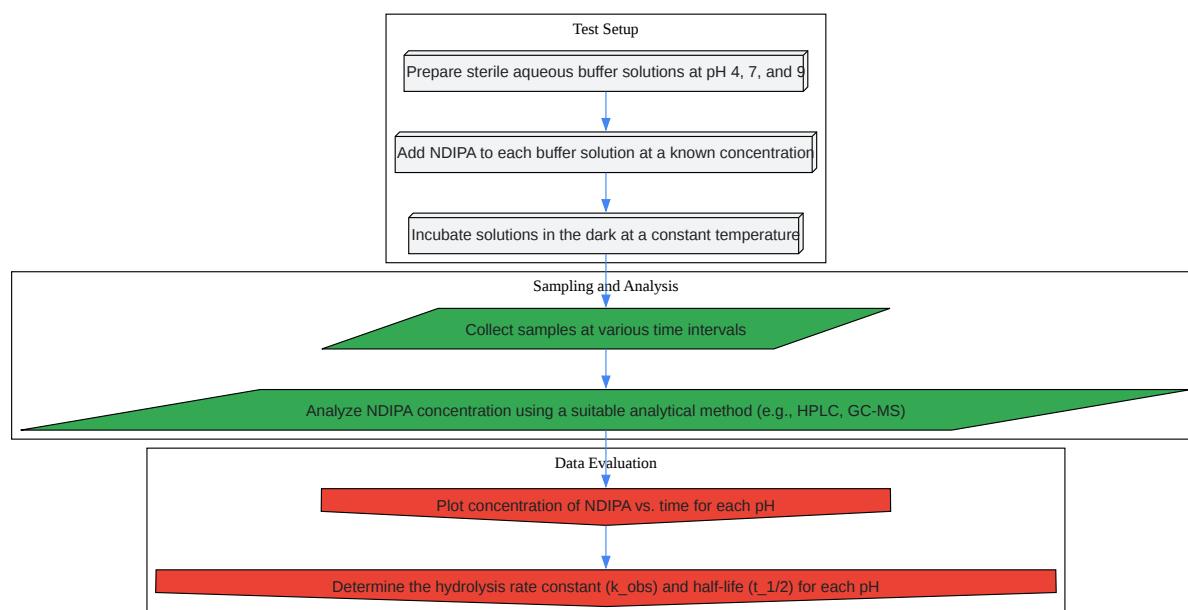
The quantum yield for NDMA photolysis has been determined to be approximately 0.41. It is expected that NDIPA, as a dialkylnitrosamine, will exhibit similar photosensitivity.

Experimental Protocol: Determining Photolysis Quantum Yield

A common method for determining the aqueous photolysis quantum yield involves the use of a solar simulator or a photoreactor with a known light source.

[Click to download full resolution via product page](#)

Workflow for determining the photolysis quantum yield of NDIPA.


Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is dependent on pH and temperature. For many organic compounds, hydrolysis can be a significant degradation pathway.

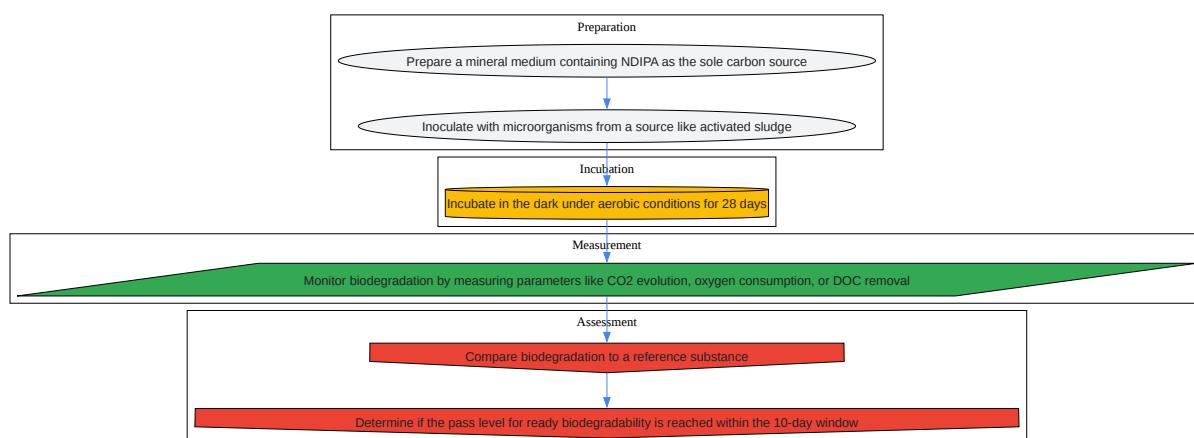
There is a lack of specific experimental data on the hydrolysis of **N-Nitrosodiisopropylamine**. However, nitrosamines are generally considered to be relatively stable to hydrolysis under neutral and alkaline conditions. Under acidic conditions, the hydrolysis rate may increase.

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

The OECD Guideline for the Testing of Chemicals, Test No. 111, provides a standardized method for assessing the rate of hydrolysis of a chemical as a function of pH.

[Click to download full resolution via product page](#)

Experimental workflow for determining hydrolysis rate (OECD 111).


Biodegradation

Biodegradation is the breakdown of organic substances by microorganisms. It is a key process that determines the persistence of chemicals in the environment. Biodegradation can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions.

Specific experimental data on the biodegradation of NDIPA is not readily available. However, studies on other nitrosamines, such as NDMA, have shown that biodegradation can occur, although the rates can be highly variable depending on environmental conditions and the microbial populations present. Some studies have reported that nitrosamines can be resistant to biodegradation.

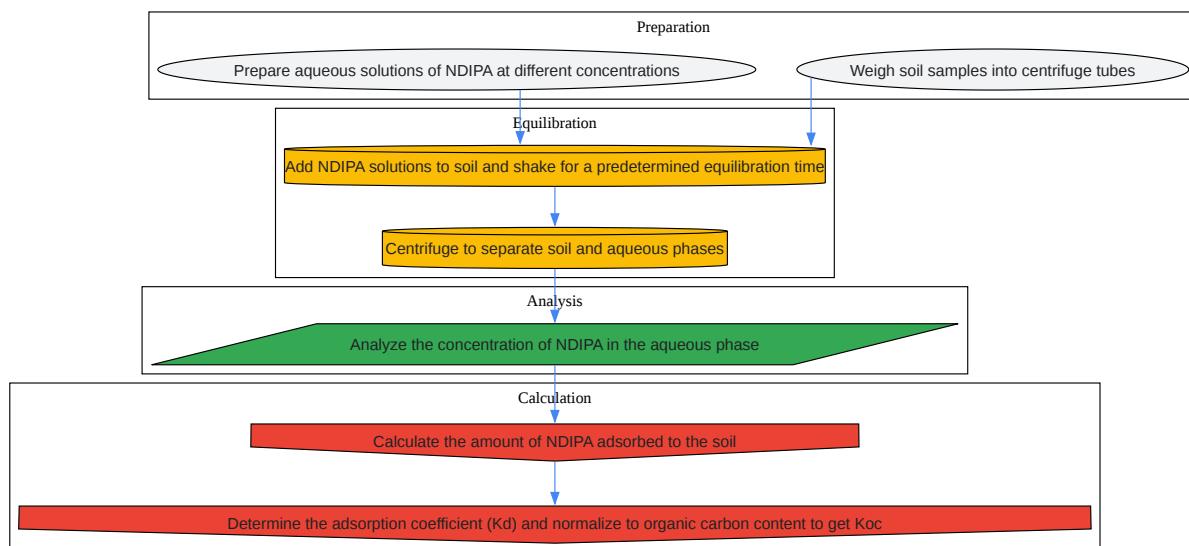
Experimental Protocol: Ready Biodegradability (OECD 301)

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium. These screening tests provide an indication of a substance's potential for rapid and complete biodegradation.

[Click to download full resolution via product page](#)

Workflow for assessing ready biodegradability (OECD 301).

Mobility in Soil (Sorption)


The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles. This is quantified by the soil organic carbon-water partition coefficient (K_{oc}). A high

Koc value indicates that the chemical is likely to be immobile and remain in the soil, while a low Koc value suggests it is more likely to move with water and potentially leach into groundwater.

There is no experimental Koc value available for NDIPA. Therefore, an estimated value was obtained using the US EPA's EPI Suite™, which is a well-established quantitative structure-activity relationship (QSAR) model.

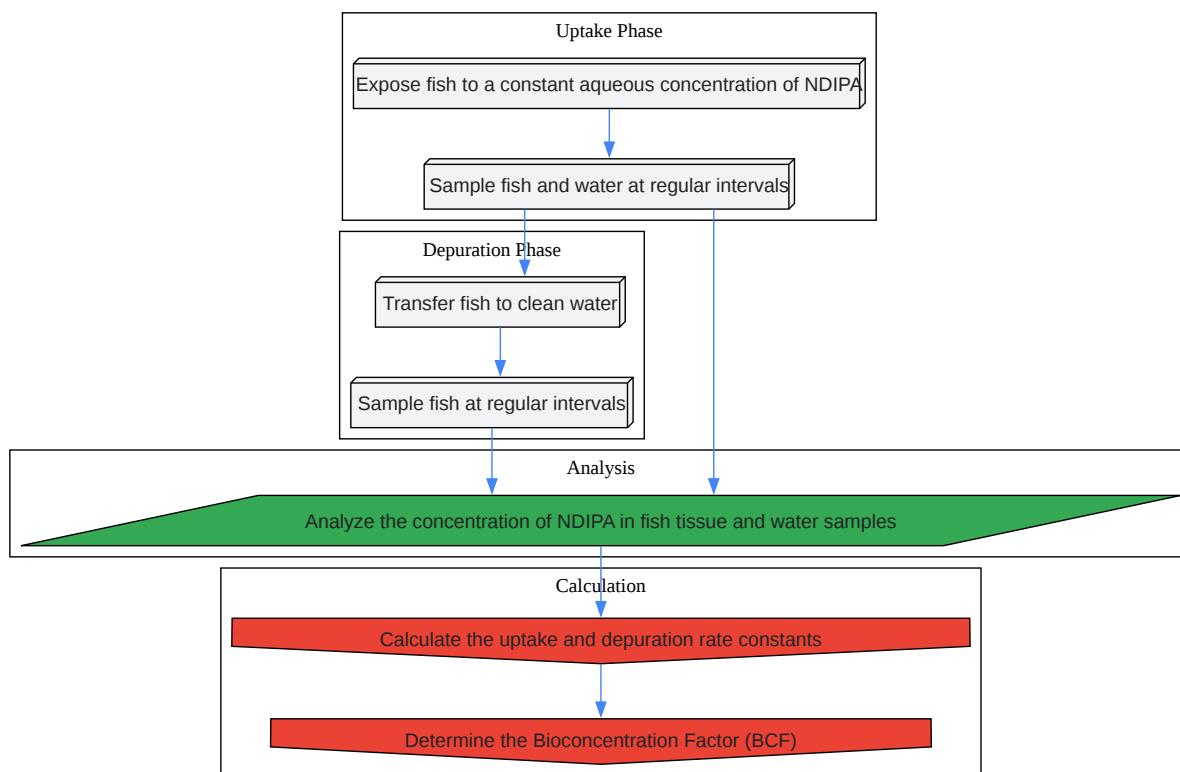
Experimental Protocol: Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

The OECD Guideline 106 describes a method to determine the adsorption and desorption of a chemical on different soil types.

[Click to download full resolution via product page](#)

Workflow for determining soil sorption coefficient (OECD 106).

Bioaccumulation


Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through its food. The bioconcentration factor (BCF) is a measure of the

extent to which a chemical accumulates in an aquatic organism from the water. A high BCF suggests a potential for the chemical to magnify in the food chain.

No experimental BCF value for NDIPA has been found in the literature. An estimated value was obtained using the US EPA's EPI Suite™.

Experimental Protocol: Bioconcentration in Fish (OECD 305)

The OECD Guideline 305 provides a method for determining the bioconcentration of a chemical in fish.

[Click to download full resolution via product page](#)

Workflow for determining the Bioconcentration Factor in fish (OECD 305).

Summary of Environmental Fate Parameters

The following table summarizes the available and estimated environmental fate parameters for **N-Nitrosodiisopropylamine**. It is important to note that where experimental data is lacking, values have been estimated using a QSAR model (US EPA EPI Suite™) and should be interpreted with caution.

Table 2: Environmental Fate Parameters of **N-Nitrosodiisopropylamine**

Parameter	Value	Method/Source
Photolysis Half-Life	Rapid (qualitative)	Inferred from data on other nitrosamines
Hydrolysis Half-Life	Stable (qualitative)	Inferred from general nitrosamine chemistry
Biodegradation	Not readily biodegradable (predicted)	US EPA EPI Suite™
Soil Sorption Coefficient (Log K_{oc})	2.06 (Estimated)	US EPA EPI Suite™
Bioconcentration Factor (BCF)	4.68 L/kg (Estimated)	US EPA EPI Suite™

Analytical Methods

The accurate determination of NDIPA in environmental matrices is essential for monitoring its presence and understanding its fate. Several analytical methods are available for the detection and quantification of nitrosamines at low concentrations.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including nitrosamines.
- Liquid Chromatography-Mass Spectrometry (LC-MS): This method is particularly useful for the analysis of less volatile or thermally labile nitrosamines.

EPA Method 607 and EPA Method 521 provide detailed procedures for the analysis of nitrosamines in wastewater and drinking water, respectively, using GC-based methods.[\[2\]](#)[\[3\]](#) These methods typically involve a sample preparation step, such as liquid-liquid extraction or

solid-phase extraction (SPE), to concentrate the analytes and remove interferences prior to instrumental analysis.

Conclusion

Based on its physicochemical properties and predictive modeling, **N-Nitrosodiisopropylamine** is expected to be moderately mobile in soil and has a low potential for bioaccumulation. Photolysis is likely to be a significant degradation pathway in sunlit environments. While it is predicted to be not readily biodegradable, further experimental studies are needed to determine its actual persistence in various environmental compartments. The information and protocols presented in this guide provide a framework for researchers, scientists, and drug development professionals to assess the environmental risks associated with NDIPA and to develop strategies for its monitoring and control. The lack of experimental data for several key environmental fate endpoints highlights the need for further research to refine our understanding of the environmental behavior of this emerging contaminant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 2. NEMI Method Summary - 607 [nemi.gov]
- 3. NEMI Method Summary - 521 [nemi.gov]
- To cite this document: BenchChem. [Environmental Fate and Transport of N-Nitrosodiisopropylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b026092#environmental-fate-and-transport-of-n-nitrosodiisopropylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com